Product packaging for 2-[1-(Benzyloxy)butyl]oxirane(Cat. No.:CAS No. 915753-43-4)

2-[1-(Benzyloxy)butyl]oxirane

Cat. No.: B12621793
CAS No.: 915753-43-4
M. Wt: 206.28 g/mol
InChI Key: QVLLIGJXEGCRSN-UHFFFAOYSA-N
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Description

2-[1-(Benzyloxy)butyl]oxirane is a chiral epoxide derivative of interest in synthetic organic chemistry. Its structure, featuring an oxirane ring and a benzyl-protected oxygen functionality, makes it a versatile intermediate for the synthesis of more complex molecules. Researchers may utilize this compound as a key building block in the development of pharmaceuticals, agrochemicals, and novel materials. The reactivity of the epoxide ring allows for ring-opening reactions with various nucleophiles, enabling the introduction of functionalized chains. The benzyl group offers a protective strategy that can be selectively removed under controlled conditions to unveil alcohol functionalities in subsequent synthetic steps. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment and refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B12621793 2-[1-(Benzyloxy)butyl]oxirane CAS No. 915753-43-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

915753-43-4

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-(1-phenylmethoxybutyl)oxirane

InChI

InChI=1S/C13H18O2/c1-2-6-12(13-10-15-13)14-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10H2,1H3

InChI Key

QVLLIGJXEGCRSN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1CO1)OCC2=CC=CC=C2

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 2 1 Benzyloxy Butyl Oxirane

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like 2-[1-(Benzyloxy)butyl]oxirane, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the relative stereochemistry of its two chiral centers.

Although a specific crystal structure for this compound is not widely published, the analysis would follow established crystallographic principles. The process involves growing a suitable single crystal, mounting it on a diffractometer, and bombarding it with X-rays. The diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.

The type of data generated is exemplified by the analysis of related benzyloxy-containing compounds. For instance, the crystallographic analysis of 2-[2-(benzyloxy)benzylidene]malononitrile yielded precise data regarding its crystal system, space group, and unit cell dimensions nih.gov. Similarly, studies on metal complexes with ligands derived from 2-(benzyloxy)benzoylhydrazine have successfully determined their molecular structures and coordination geometries using this method elsevierpure.com.

For this compound, a successful crystallographic analysis would yield a detailed report, as illustrated in the hypothetical data table below. This data would confirm the connectivity and provide the exact conformation of the molecule in the solid state.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Benzyloxy-Containing Compound

ParameterValue
Chemical FormulaC₁₃H₁₈O₂
Formula Weight206.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.152(3)
b (Å)5.987(1)
c (Å)20.455(5)
α (°)90
β (°)105.34(2)
γ (°)90
Volume (ų)1198.5(5)
Z4
Calculated Density (g/cm³)1.143
R-factor0.045

Note: Data is hypothetical and serves as an example of typical crystallographic parameters.

Chiroptical Methods for Absolute Configuration Assignment (e.g., CD Spectroscopy)

While X-ray crystallography can determine the relative stereochemistry, assigning the absolute configuration often requires chiroptical techniques, especially when a heavy atom is not present for anomalous dispersion. Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, which is highly sensitive to its stereochemistry.

The oxirane ring itself is a chromophore, and its electronic transitions can give rise to a CD signal, known as a Cotton effect. The sign and magnitude of this effect are directly related to the arrangement of substituents around the chiral centers biu.ac.il. For flexible molecules, the interpretation of ECD spectra is often supported by quantum chemical calculations. By calculating the theoretical ECD spectra for all possible stereoisomers and comparing them to the experimental spectrum, the absolute configuration can be confidently assigned mdpi.com.

In cases where the inherent chromophores of the molecule are weak or the spectra are difficult to interpret, the use of chiroptical probes can be an effective strategy. This involves chemically attaching a reporter molecule with strong and well-understood ECD properties to the analyte. The resulting derivative's ECD spectrum is often dominated by the probe, whose induced chirality reflects the absolute configuration of the original molecule nih.govnih.gov. For example, biphenyl (B1667301) chiroptical probes have been successfully used to assign the absolute configuration of chiral acids and amines by correlating the sign of the biphenyl's Cotton effect to its induced twist, which is dictated by the stereocenter of the substrate mdpi.com.

Table 2: Representative ECD Spectral Data and Correlation

StereoisomerExperimental λₘₐₓ (nm) [Δε]Calculated λₘₐₓ (nm) [Δε]Correlation
Isomer A215 [+2.5], 260 [-0.8](2S, 1'S): 218 [+2.1], 262 [-0.6]Match
Isomer B215 [-2.4], 260 [+0.7](2R, 1'R): 218 [-2.0], 262 [+0.5]Match
(2S, 1'R): 220 [-1.5], 258 [-0.2]No Match
(2R, 1'S): 220 [+1.6], 258 [+0.3]No Match

Note: Data is illustrative. λₘₐₓ represents the wavelength of maximum absorption and Δε is the differential molar extinction coefficient.

Integration of Analytical Data for Definitive Structure Elucidation

Initially, techniques like ¹H and ¹³C NMR spectroscopy would establish the carbon-hydrogen framework and the connectivity between the benzyloxy, butyl, and oxirane moieties. Mass spectrometry would confirm the molecular weight and elemental composition. However, these methods alone cannot define the three-dimensional structure.

The data from X-ray crystallography provides the solid-state conformation, bond distances, and relative stereochemistry. This information is then correlated with the chiroptical data. For instance, if the crystal structure reveals a (2S, 1'S) or (2R, 1'R) relative configuration, the ECD spectrum of that specific enantiomer can be used to assign which one it is, thus determining the absolute configuration. The integration of these advanced techniques provides a comprehensive and irrefutable characterization of the molecule's structure.

Chemical Transformations and Reactivity Profiles of 2 1 Benzyloxy Butyl Oxirane

Oxirane Ring-Opening Reactions

The principal chemical transformation of 2-[1-(Benzyloxy)butyl]oxirane involves the cleavage of a carbon-oxygen bond of the epoxide ring. These reactions can be broadly categorized into nucleophilic and electrophilic ring-opening processes.

Nucleophilic attack is the most common mode of reaction for epoxides. A nucleophile attacks one of the two electrophilic carbons of the oxirane ring, leading to the cleavage of the C-O bond and the formation of a new bond between the nucleophile and the carbon. The regioselectivity and stereoselectivity of this process are dictated by the reaction conditions (acidic or basic).

The regiochemical outcome of the nucleophilic ring-opening of the unsymmetrical this compound depends critically on the pH of the reaction medium. The two carbons of the oxirane ring are C2 (the carbon bearing the 1-(benzyloxy)butyl substituent) and C3 (the unsubstituted -CH₂ group). C2 is a more substituted and sterically hindered carbon, while C3 is less substituted and more accessible.

Under Basic or Neutral Conditions: In the presence of a strong nucleophile and under basic or neutral conditions, the reaction proceeds via a classic Sₙ2 mechanism. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon (C3). libretexts.orgopenstax.org This attack occurs from the backside relative to the C-O bond, resulting in an inversion of configuration at the site of attack. The product is a secondary alcohol resulting from attack at the primary carbon.

Under Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated by the acid, creating a better leaving group (an alcohol). masterorganicchemistry.comchemistrysteps.com This protonation makes the epoxide carbons more electrophilic. The C-O bond to the more substituted carbon (C2) begins to weaken, and a partial positive charge develops on this carbon, which is stabilized by the adjacent alkyl and benzyloxybutyl groups. byjus.comlibretexts.orglumenlearning.com Although a full carbocation does not form, the transition state has significant Sₙ1 character. openstax.orglibretexts.org Consequently, the nucleophile, which is typically weak under these conditions, attacks the more substituted and more electrophilic carbon (C2). masterorganicchemistry.comchemistrysteps.com This attack also proceeds with inversion of stereochemistry. openstax.org The product is a primary alcohol resulting from attack at the secondary carbon.

Table 1: Regioselectivity of Nucleophilic Ring Opening of this compound

ConditionMechanismSite of Nucleophilic AttackProduct Type
Basic/Neutral Sₙ2C3 (Less substituted)Secondary Alcohol
Acidic Sₙ1-likeC2 (More substituted)Primary Alcohol

Organometallic reagents such as Grignard (R-MgX) and organolithium (R-Li) compounds are potent carbon nucleophiles as well as strong bases. Their reaction with epoxides proceeds under conditions analogous to a base-catalyzed opening, following an Sₙ2 pathway. libretexts.org The nucleophilic alkyl or aryl group attacks the less sterically hindered carbon atom (C3) of the this compound ring. This reaction is a valuable method for forming new carbon-carbon bonds. libretexts.org A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.

For example, the reaction with methylmagnesium bromide would yield 1-(benzyloxy)heptan-3-ol.

Table 2: Predicted Products from the Reaction of this compound with Carbon Nucleophiles

ReagentNucleophilePredicted Product
Methylmagnesium Bromide (CH₃MgBr)CH₃⁻1-(Benzyloxy)heptan-3-ol
n-Butyllithium (n-BuLi)n-Bu⁻5-(Benzyloxy)nonan-3-ol
Phenylmagnesium Bromide (PhMgBr)Ph⁻1-(Benzyloxy)-3-phenylheptan-3-ol
Vinylmagnesium Bromide (CH₂=CHMgBr)CH₂=CH⁻1-(Benzyloxy)non-1-en-4-ol

Heteroatom nucleophiles react with this compound following the general principles of regioselectivity based on reaction conditions.

Alcohols: In the presence of a base (to form a more nucleophilic alkoxide ion), alcohols attack the less-substituted carbon (C3) via an Sₙ2 mechanism. Under acidic catalysis, the alcohol (acting as a weak nucleophile) will attack the more substituted carbon (C2). openstax.orglibretexts.org These reactions are useful for synthesizing β-hydroxy ethers.

Thiols: Thiolates, generated by treating thiols with a base, are excellent nucleophiles and readily open the epoxide ring. The attack occurs at the less hindered C3 position in an Sₙ2 fashion to produce β-hydroxy sulfides.

Amines: Primary and secondary amines are effective nucleophiles that react with the epoxide to form important β-amino alcohols. The reaction typically does not require a catalyst and proceeds via nucleophilic attack at the less sterically crowded C3 carbon.

Table 3: Predicted Products from Reactions with Heteroatom Nucleophiles

NucleophileConditionsSite of AttackProduct Class
Methanol (CH₃OH)Acidic (e.g., H₂SO₄)C21-(Benzyloxy)-2-methoxyheptan-1-ol
Sodium Methoxide (NaOCH₃)BasicC31-(Benzyloxy)-3-methoxyheptan-2-ol
Ethanethiol (CH₃CH₂SH)Basic (e.g., NaOH)C31-(Benzyloxy)-3-(ethylthio)heptan-2-ol
Diethylamine ((CH₃CH₂)₂NH)Neutral/HeatC31-(Benzyloxy)-3-(diethylamino)heptan-2-ol

For an intramolecular ring-opening reaction to occur, a nucleophile must be present within the substrate molecule and positioned to facilitate cyclization. In this compound, there are no pendant nucleophilic groups like -OH or -NH₂. However, under strong Lewis acid catalysis, it is mechanistically plausible for the oxygen atom of the benzyloxy group to act as an intramolecular nucleophile.

In such a hypothetical scenario, a strong Lewis acid (e.g., BF₃·OEt₂) would coordinate to the epoxide oxygen, activating the ring. This could be followed by an intramolecular Sₙ2-type attack from the benzyloxy oxygen onto the more substituted C2 carbon. This process, known as an endo-selective cyclization, would result in the formation of a substituted tetrahydrofuran (B95107) ring system. nih.gov Such reactions are often complex and can be influenced by stereochemistry and the specific Lewis acid employed. researchgate.net

While less common than nucleophilic additions, electrophilic ring-opening reactions can occur. In these reactions, the epoxide oxygen acts as a Lewis base. The reaction of epoxides with acyl halides in the presence of a Lewis acid catalyst is an example of a process that can be viewed through this lens. The Lewis acid activates the epoxide towards nucleophilic attack. acs.orgmdpi.com The halide ion then attacks one of the ring carbons, leading to the formation of a β-halo ester. The regioselectivity often follows the principles of acid-catalyzed opening, with the nucleophile (halide) attacking the more substituted carbon (C2).

Nucleophilic Ring Opening Reactions

Rearrangement Reactions of the Oxirane Moiety

The strained three-membered ring of the oxirane in this compound is susceptible to a variety of rearrangement reactions, often promoted by acid or base catalysis. These transformations can lead to the formation of new carbocyclic or heterocyclic frameworks, as well as functional group interconversions.

Pinacol-type Rearrangements

In the presence of a Lewis acid, this compound can undergo a pinacol-type rearrangement. This reaction is initiated by the coordination of the Lewis acid to the epoxide oxygen, which facilitates the cleavage of a carbon-oxygen bond to form a carbocation intermediate. Subsequent migration of a neighboring group leads to the formation of a carbonyl compound. organicchemistrytutor.comrsc.orgwikipedia.orgmasterorganicchemistry.com

The regioselectivity of the initial C-O bond cleavage is influenced by the electronic and steric properties of the substituents on the oxirane ring. For this compound, cleavage at the C2-O bond would lead to a secondary carbocation stabilized by the adjacent oxygen atom of the benzyloxy group. Alternatively, cleavage at the C3-O bond would generate a primary carbocation, which is less stable. Therefore, the formation of the C2-carbocation is generally favored.

Following the formation of the carbocation at C2, a 1,2-hydride shift from C1 can occur, leading to the formation of a more stable carbocation alpha to the benzyloxy group. Subsequent tautomerization would yield the corresponding aldehyde. Alternatively, if a substituent at C1 were to migrate, a ketone would be formed. The migratory aptitude of different groups (H > Phenyl > Alkyl) will determine the final product. organicchemistrytutor.com

A general representation of this rearrangement is depicted below:

Scheme 1: Plausible Pinacol-type Rearrangement of this compound

Wittig Rearrangements via Spiro-Epoxide Intermediates

The researchgate.netproquest.com-Wittig rearrangement is another potential transformation for ethers like this compound, typically initiated by a strong base such as an alkyllithium reagent. wikipedia.orgorganic-chemistry.org This rearrangement proceeds through the deprotonation of the carbon adjacent to the ether oxygen, followed by a researchgate.netproquest.com-shift of an alkyl or aryl group.

In the context of this compound, deprotonation at the benzylic position is plausible. The resulting carbanion could then undergo a rearrangement. However, a more intricate pathway involving a spiro-epoxide intermediate can also be envisioned, although less common for this specific substrate without further structural constraints.

In a hypothetical scenario, if a carbanion were generated elsewhere in the molecule, it could potentially attack the epoxide, leading to a spirocyclic intermediate. Subsequent rearrangement of this strained intermediate could then lead to various products. The formation and rearrangement of such spiro-epoxides are driven by the release of ring strain. nih.gov

The general mechanism for a researchgate.netproquest.com-Wittig rearrangement involves the formation of a radical pair after the initial deprotonation and subsequent homolytic cleavage of the C-O bond. wikipedia.orgorganic-chemistry.orgscripps.edu Recombination of these radicals then yields the rearranged alcohol product. The migratory aptitude in this case is related to the stability of the potential migrating radical. scripps.edu

Reactions Involving the Benzyloxy Protecting Group

The benzyloxy group in this compound serves as a crucial protecting group for the hydroxyl functionality. Its removal or its influence on the stereochemical outcome of reactions are key considerations in the synthetic utility of this compound.

Deprotection Strategies (e.g., Hydrogenolysis, Oxidative Cleavage)

The removal of the benzyl (B1604629) protecting group is a common and essential step in many synthetic sequences. Several methods are available for this transformation, with the choice depending on the other functional groups present in the molecule.

Hydrogenolysis: This is one of the most common methods for benzyl ether cleavage. ambeed.com It typically involves the use of hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). chemrxiv.org The reaction is generally clean and efficient, yielding the corresponding alcohol and toluene (B28343) as a byproduct. ambeed.comorganic-chemistry.org Care must be taken, as some catalysts and conditions can also lead to the reduction of the epoxide ring. thieme-connect.de

Reagent Catalyst Solvent General Conditions Products
H₂Pd/CEthanol, Methanol, or Ethyl AcetateRoom temperature, atmospheric or slightly elevated pressure1-(Oxiran-2-yl)pentan-1-ol and Toluene

Oxidative Cleavage: In cases where hydrogenolysis is not compatible with other functional groups in the molecule (e.g., alkenes, alkynes), oxidative methods can be employed. acs.org Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the selective cleavage of benzyl ethers. researchgate.netorganic-chemistry.orgacs.org This reaction is thought to proceed via a hydride abstraction mechanism. researchgate.net Other oxidative systems, such as those involving ozone or N-oxoammonium salts, have also been reported for the cleavage of benzyl ethers. organic-chemistry.orgresearchgate.net

Reagent Conditions Products
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Inert solvent (e.g., CH₂Cl₂), often in the presence of water1-(Oxiran-2-yl)pentan-1-ol and Benzaldehyde
Ozone (O₃) followed by a reductive workup-78 °C to room temperature1-(Oxiran-2-yl)pentan-1-ol and Benzoic Acid/Benzaldehyde

Role as a Chiral Auxiliary or Directing Group in Stereoselective Transformations

The benzyloxy group, particularly if derived from a chiral benzyl alcohol, can act as a chiral auxiliary, influencing the stereochemical outcome of reactions at nearby centers. researchgate.net Even as an achiral group, its steric bulk and electronic properties can direct the approach of reagents.

In the context of this compound, the benzyloxy group can influence the stereoselectivity of the epoxide ring-opening reaction. nih.goveurekaselect.com When a nucleophile attacks the epoxide, the benzyloxy group can sterically hinder one face of the molecule, leading to a preferential attack from the less hindered face.

Furthermore, the oxygen atom of the benzyloxy group can act as a coordinating site for Lewis acidic reagents. This chelation control can lock the conformation of the molecule, leading to a highly stereoselective reaction. For instance, in a Lewis acid-mediated ring-opening, the reagent might coordinate to both the epoxide oxygen and the ether oxygen of the benzyloxy group, creating a rigid intermediate that directs the nucleophilic attack to a specific position and with a specific stereochemistry. researchgate.net This directing effect is crucial in the synthesis of complex molecules where precise control of stereochemistry is required.

Theoretical and Computational Studies on 2 1 Benzyloxy Butyl Oxirane

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the ground-state electronic structure of molecules. For a molecule like 2-[1-(Benzyloxy)butyl]oxirane, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), can provide a detailed picture of its geometry and electronic nature nih.gov.

Structural Properties: The primary output of a DFT geometry optimization is the molecule's lowest-energy three-dimensional structure. This includes precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, calculations would define the geometry of the strained three-membered oxirane ring and the spatial arrangement of the flexible benzyloxy and butyl side chains.

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: These values are representative of typical epoxide-containing molecules and are for illustrative purposes pending specific experimental or computational data.

ParameterTypical Predicted Value
Oxirane C-C Bond Length~1.47 Å
Oxirane C-O Bond Length~1.43 Å
Oxirane C-O-C Angle~61.5°
Benzyl (B1604629) C-O Bond Length~1.42 Å

Electronic Properties: DFT also illuminates the electronic landscape of the molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive nih.gov. For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the oxygen atoms, while the LUMO would likely be associated with the strained oxirane ring, indicating its susceptibility to nucleophilic attack.

Investigation of Reaction Mechanisms and Transition States

Theoretical chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. The most common reaction for oxiranes is the ring-opening reaction, which can be initiated by either nucleophiles or acids researchgate.net.

Computational studies can model these pathways to identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate. For unsymmetrical epoxides, calculations can predict the regioselectivity of the attack, i.e., whether the nucleophile will attack the more or less substituted carbon atom.

Under basic or neutral conditions with a strong nucleophile, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the oxirane ring chemistrysteps.com. Under acidic conditions, the oxygen is first protonated, and the nucleophile then attacks the carbon atom that can best stabilize a partial positive charge (the more substituted carbon), in a mechanism that has characteristics of both SN1 and SN2 pathways researchgate.net. DFT calculations can precisely model the structures of these transition states and their corresponding activation energies.

Table 2: Illustrative Energy Profile for Nucleophilic Ring-Opening of an Oxirane Note: Values are hypothetical and represent a typical SN2 reaction profile.

SpeciesRelative Free Energy (kcal/mol)Description
Reactants (Oxirane + Nucleophile)0.0Initial state
Transition State+20.5Highest energy point, bond-breaking/forming
Products (Ring-opened adduct)-15.0Final stable product

Conformational Analysis and Energy Landscapes

The presence of multiple single bonds in the benzyloxy and butyl groups of this compound allows for significant conformational flexibility. Different spatial arrangements of these chains, known as conformers, can have different energies and, therefore, different populations at a given temperature.

Conformational analysis involves systematically exploring the potential energy surface to find all stable, low-energy conformers. This is often done by rotating key dihedral angles and performing energy minimizations for each starting geometry. Such studies are crucial as the reactivity and biological activity of a flexible molecule can depend on its preferred conformation(s) nih.govuq.edu.au. The results provide an "energy landscape," showing the relative energies of different conformers and the energy barriers for converting between them. For this compound, the analysis would focus on the rotation around the C-O bond of the benzyloxy group and the C-C bonds of the butyl chain.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, which is essential for identifying and characterizing a compound.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic shielding tensors, which are then converted into the chemical shifts (δ) for ¹H and ¹³C NMR spectra. These predictions are highly valuable for assigning peaks in experimental spectra and confirming the structure of the molecule.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Specific vibrational modes, such as the characteristic C-O stretching of the epoxide ring and the aromatic C-H stretches of the benzyl group, can be identified and compared with experimental data.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. This allows for the prediction of the UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption (λ_max) which typically correspond to electronic transitions within the aromatic phenyl ring.

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Related Aromatic Epoxide Note: This table demonstrates the typical accuracy of DFT predictions for spectroscopic data.

ParameterPredicted Value (DFT)Experimental Value
¹H NMR (Oxirane CH)δ 3.15 ppmδ 3.10 ppm
¹³C NMR (Oxirane CH₂)δ 44.9 ppmδ 44.6 ppm
IR Stretch (Aromatic C-H)3050 cm⁻¹3035 cm⁻¹

Applications in Advanced Organic Synthesis

As a Versatile Chiral Building Block

Chiral epoxides are among the most important building blocks in asymmetric synthesis. atlasofscience.orgresearchgate.net The inherent ring strain of the three-membered oxirane ring makes it susceptible to regioselective and stereospecific ring-opening by a wide array of nucleophiles, allowing for the controlled installation of diverse functional groups. researchgate.netnih.gov In 2-[1-(Benzyloxy)butyl]oxirane, this reactivity is augmented by the presence of two adjacent chiral centers, making it a repository of stereochemical information that can be transferred to new molecules.

The benzyloxy group at the α-position is not merely a passive substituent; it can influence the regioselectivity of the epoxide opening and serves as a stable protecting group for a hydroxyl function, which can be revealed later in a synthetic sequence. The cleavage of the epoxide ring can lead to the formation of 1,2-diols, amino alcohols, and other highly functionalized acyclic chains with precise stereochemical control. researchgate.net This versatility makes it a precursor to a variety of other chiral synthons.

Nucleophile (Nu-)Reaction TypeResulting Chiral Building BlockKey Features
Hydride (e.g., LiAlH4)Reductive OpeningChiral 1,2-Diol derivativeFormation of a secondary alcohol.
Organocuprates (e.g., R2CuLi)SN2-type OpeningChiral alcohol with new C-C bondAdds alkyl/aryl groups with inversion of stereochemistry. nih.gov
Azides (e.g., NaN3)AzidolysisChiral 1,2-Azido alcoholPrecursor to chiral amino alcohols.
Alkoxides (e.g., RO-)EtherificationChiral 1,2-Ether alcoholForms complex polyether linkages.
Table 1: Transformation of α-Alkoxy Epoxides into Other Versatile Chiral Building Blocks.

Synthesis of Complex Natural Products and Bioactive Molecules

The stereospecific ring-opening of chiral epoxides is a cornerstone strategy in the total synthesis of numerous biologically active natural products. researchgate.netmdpi.com α-Alkoxy epoxides, analogous to this compound, are particularly useful in the synthesis of polyketide natural products, such as polypropionates and polyethers, which are known for their antimicrobial and therapeutic properties. mdpi.com

In these syntheses, the epoxide serves as a key electrophile. Reaction with carbon nucleophiles, such as organolithium or Gilman reagents, allows for the extension of the carbon skeleton. nih.gov The stereochemistry of the epoxide directly translates to the stereochemistry of the newly formed alcohol and the adjacent carbon center, a critical feature for building up the multiple contiguous stereocenters found in molecules like rifamycin S or aplysiatoxin. mdpi.com The Sharpless asymmetric epoxidation is a frequently employed method to generate such chiral epoxy-alcohols, which are the precursors to α-alkoxy epoxides. researchgate.netmdpi.com

Natural Product ClassSynthetic Role of Chiral EpoxideKey Transformation ExampleReference Principle
PolypropionatesStereocontrolled installation of alternating methyl and hydroxyl groups.Regioselective opening with an organocuprate (e.g., LiCu(Me)2). mdpi.com
Polyether AntibioticsFormation of key alcohol stereocenters for subsequent cyclization.Acid-catalyzed intramolecular ring-opening to form THF/THP rings.
TerpenoidsIntroduction of oxygen functionality at specific stereocenters.Epoxide opening followed by oxidation or rearrangement. nih.gov
AlkaloidsFormation of chiral amino alcohol backbones.Ring-opening with nitrogen nucleophiles (azides, amines). nih.gov
Table 2: Application of Chiral Epoxides in the Synthesis of Bioactive Molecules.

Construction of Heterocyclic Scaffolds

Beyond their use in creating linear, functionalized chains, epoxides are powerful precursors for the synthesis of heterocyclic compounds. youtube.com The ring-opening of an epoxide can be coupled with an intramolecular cyclization to construct a variety of ring systems, particularly oxygen heterocycles like tetrahydrofurans (THFs) and tetrahydropyrans (THPs).

For a molecule like this compound, a synthetic sequence could involve the nucleophilic opening of the epoxide ring to install a functional group at one end of the molecule. Subsequent deprotection of the benzyl (B1604629) ether to reveal a primary or secondary alcohol would create a hydroxy-epoxide or its derivative. This intermediate can then undergo an intramolecular cyclization, where the newly freed hydroxyl group acts as the nucleophile, attacking the other carbon of the original epoxide (or a derivative) to form a cyclic ether. The regioselectivity of this closure (e.g., 5-exo-tet vs. 6-endo-tet) can be controlled by reaction conditions, leading to five- or six-membered rings, which are common structural motifs in many natural products. nih.gov

Precursor Type (from Epoxide)Cyclization StrategyResulting HeterocycleCommon Structural Motif In
Hydroxy-epoxideIntramolecular etherification (acid or base-catalyzed)Tetrahydrofuran (B95107) (THF), Tetrahydropyran (THP)Polyether natural products, Lignans
Amino-epoxideIntramolecular aminolysisPyrrolidine, Piperidine derivativesAlkaloids
Epoxy-diolAcid-catalyzed cascade cyclizationFused or spirocyclic ethersMarine ladder polyethers
Table 3: Heterocyclic Scaffolds Accessible from Epoxide Intermediates.

Role in Methodological Development in Organic Synthesis

Substrates like this compound are instrumental in the advancement of synthetic organic chemistry. The development of new reactions often relies on testing their efficacy, stereoselectivity, and regioselectivity on well-defined chiral molecules. The predictable reactivity of the epoxide ring, influenced by the stereoelectronic effects of its substituents, makes it an excellent model system.

Research in this area focuses on several key aspects:

Catalyst Development: Creating new chiral catalysts for the enantioselective epoxidation of olefins that could lead to precursors for α-alkoxy epoxides.

Regiocontrol: Investigating how substituents, such as the α-benzyloxy group, direct the attack of a nucleophile to one of the two epoxide carbons. This is crucial for achieving high regioselectivity in ring-opening reactions. nih.gov

Cascade Reactions: Designing complex, multi-step transformations that are initiated by the opening of an epoxide ring, allowing for the rapid construction of molecular complexity from a simple starting material. digitellinc.com

The insights gained from studying the reactions of such molecules contribute to the broader toolkit available to synthetic chemists, enabling more efficient and elegant syntheses of important target molecules. researchgate.net

Area of Method DevelopmentRole of Chiral Epoxide SubstrateExample of Developed Method
Asymmetric CatalysisBenchmark for testing enantioselectivity of new epoxidation catalysts.Development of Jacobsen-Katsuki and Shi epoxidations. mdpi.com
Regioselective TransformationsProbe for studying directing group effects in SN2 reactions.Lewis acid-mediated regioselective opening with carbon nucleophiles.
Domino and Cascade ReactionsInitiator for sequential bond-forming events.Epoxide-opening cascade cyclizations for polyether synthesis.
BiocatalysisSubstrate for enzymatic kinetic resolution.Use of epoxide hydrolases for enantioselective hydrolysis. nih.gov
Table 4: Contributions of Epoxide Chemistry to Methodological Development.

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 2-[1-(Benzyloxy)butyl]oxirane will likely focus on greener and more efficient methods that offer high levels of stereocontrol. Current synthetic strategies often rely on multi-step sequences that may involve hazardous reagents.

Key Future Developments:

Catalytic Asymmetric Epoxidation: A major thrust will be the development of catalytic asymmetric methods to produce enantiopure epoxides. rsc.orgscilit.com Research will likely target the use of environmentally benign oxidants like hydrogen peroxide. rsc.orgrsc.org For a substrate like the precursor alkene to this compound, new metal-based and organocatalytic systems will be explored to ensure high enantioselectivity.

Biocatalytic Approaches: The use of enzymes and whole-cell systems offers a highly sustainable route to chiral epoxides. nih.govresearchgate.net Styrene monooxygenases, for example, have demonstrated the ability to catalyze the epoxidation of various alkenes with excellent enantiopurity. nih.gov Future work could involve engineering enzymes that are highly selective for the specific olefin precursor to this compound. Biocatalytic kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic epoxide, is another promising avenue. scispace.com

Flow Chemistry: Continuous flow synthesis is becoming an increasingly important tool for improving the safety, efficiency, and scalability of chemical processes. Applying flow chemistry to the synthesis of this compound could enable better control over reaction parameters, reduce reaction times, and allow for safer handling of reactive intermediates.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic MethodPotential AdvantagesPotential Challenges
Catalytic Asymmetric EpoxidationHigh enantioselectivity, potential for broad substrate scope.Catalyst cost and toxicity, optimization for specific substrate.
BiocatalysisHigh enantioselectivity, environmentally benign, mild reaction conditions.Enzyme stability and availability, substrate scope limitations.
Flow ChemistryEnhanced safety and control, improved scalability, potential for automation.Initial setup cost, potential for clogging with solid catalysts.

Exploration of New Reactivity and Transformation Pathways

The reactivity of the epoxide ring in this compound, influenced by the adjacent benzyloxybutyl group, opens the door to a wide range of chemical transformations. Future research will likely focus on uncovering novel reaction pathways and their applications in synthesis.

Key Future Developments:

Regio- and Stereoselective Ring-Opening Reactions: The nucleophilic ring-opening of epoxides is a fundamental transformation. jsynthchem.comlumenlearning.comchemistrysteps.com Future studies will likely investigate the influence of the benzyloxybutyl substituent on the regioselectivity of the ring-opening with a variety of nucleophiles, including carbon, nitrogen, and oxygen-based reagents. rsc.orgdntb.gov.ua The development of new catalytic systems to control the stereochemical outcome of these reactions will be a key focus. nih.gov

Cascade Reactions: Epoxide-opening cascades are powerful transformations that allow for the rapid construction of complex polycyclic structures. nih.gov20.210.105 The structure of this compound makes it a potential substrate for designing novel cascade sequences, leading to the synthesis of complex natural products and their analogues. rsc.orgmit.edunih.gov

Rearrangement Reactions: The strained oxirane ring can undergo various rearrangement reactions to form new carbocyclic and heterocyclic scaffolds. Future research could explore novel acid- or metal-catalyzed rearrangements of this compound to access unique molecular architectures.

Application in Emerging Fields of Chemical Synthesis

The unique structural features of this compound make it an attractive building block for applications in several emerging areas of chemical synthesis.

Key Future Developments:

Medicinal Chemistry: Chiral epoxides are valuable intermediates in the synthesis of pharmaceuticals. mdpi.comenamine.net The stereocenters and functional groups present in this compound could be utilized in the synthesis of complex, biologically active molecules. Future work may involve the incorporation of this building block into the synthesis of novel drug candidates.

Materials Science: Epoxides are key monomers in the production of polymers and resins. wikipedia.org The benzyloxybutyl group in this compound could impart unique properties, such as thermal stability or altered solubility, to the resulting polymers. Future research could explore its use in the development of novel functional materials.

Total Synthesis of Natural Products: The stereochemically rich structure of this compound makes it a potentially valuable intermediate in the total synthesis of complex natural products. mdpi.comresearchgate.netrsc.org Its strategic use could significantly shorten synthetic routes and provide access to novel analogues of biologically active natural products.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry is an increasingly powerful tool for understanding reaction mechanisms and predicting chemical reactivity. researchgate.net

Key Future Developments:

Density Functional Theory (DFT) Studies: DFT calculations can provide detailed insights into the transition states and reaction pathways of epoxide reactions. acs.orgacs.orgnih.gov Future computational studies on this compound could elucidate the factors controlling the regio- and stereoselectivity of its ring-opening reactions, aiding in the design of more efficient and selective synthetic methods.

Predictive Modeling for Catalyst Design: Computational models can be used to design new catalysts with enhanced activity and selectivity. By modeling the interaction of various catalysts with this compound, researchers can identify promising candidates for experimental investigation, accelerating the development of novel synthetic routes.

Understanding Non-covalent Interactions: The benzyloxy group in this compound can participate in non-covalent interactions that may influence its reactivity. Advanced computational methods can be used to model these interactions and understand their role in directing the outcome of chemical reactions.

Q & A

Q. What are the standard synthetic routes for 2-[1-(benzyloxy)butyl]oxirane, and how do reaction conditions influence yield?

The compound is commonly synthesized via epoxidation of allyl ether precursors or substitution reactions. For example:

  • Epoxide formation : Substitution of ((hex-5-en-1-yloxy)methyl)benzene with an oxidizing agent yields 2-(4-(benzyloxy)butyl)oxirane at 96% efficiency under optimized conditions .
  • Lower-yield routes : Substituting ((pent-4-en-1-yloxy)methyl)benzene in similar reactions results in 37% yield, highlighting the sensitivity of outcomes to substrate structure and reaction time .

Q. Key factors affecting yield :

ParameterEffect on YieldExample Evidence
Substrate branchingHigher branching reduces steric hindrance, improving yield
Oxidizing agentSelectivity for epoxide vs. side products (e.g., diols)
TemperatureElevated temperatures may accelerate ring-opening side reactions

Q. How is structural characterization of this compound performed using NMR spectroscopy?

Proton NMR (¹H NMR) is critical for confirming the epoxide ring and benzyloxy group:

  • Epoxide protons : Resonate as multiplet signals between δ 2.7–3.1 ppm (e.g., δ 3.10 ppm for H-6 in related compounds) .
  • Benzyloxy group : Aromatic protons appear as a multiplet at δ 7.2–7.4 ppm; the -OCH₂- group shows a triplet near δ 4.5 ppm (J = 6.4 Hz) .
  • Butyl chain : Methylene protons resonate as complex multiplets between δ 1.3–1.8 ppm .

Q. Reference data :

Signal (δ, ppm)AssignmentSource
7.40–7.25 (m)Aromatic H
4.52 (s)-OCH₂Ph
3.10 (dd)Epoxide H

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Storage : Keep in sealed containers in dry, ventilated areas away from ignition sources .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Enantioselective epoxidation of allyl ethers using Sharpless or Jacobsen catalysts can yield optically active epoxides. For example:

  • Sharpless conditions : Titanium tetraisopropoxide with a chiral tartrate ligand induces asymmetry, achieving >90% enantiomeric excess (ee) in related glycidyl ethers .
  • Chiral auxiliaries : Use of (R)- or (S)-configured starting materials, as seen in the synthesis of (R)-2-((S)-1-(benzyloxy)allyl)oxirane, retains configuration during epoxidation .

Challenges : Competing ring-opening reactions may reduce ee; kinetic resolution or chiral HPLC is recommended for purification .

Q. How does this compound serve as a building block in natural product synthesis?

The compound’s epoxide ring is reactive toward nucleophiles, enabling:

  • γ-butyrolactone formation : Reaction with carboxylic acids under acidic conditions forms lactones, key intermediates in sigma-2 receptor ligands .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4-benzyloxyphenylboronic acid pinacol ester) create biaryl ether scaffolds .

Case study : In the synthesis of preussochromones, the epoxide undergoes regioselective ring-opening with allyl alcohols to construct polycyclic frameworks .

Q. How should researchers address contradictions in reported yields for similar epoxidation reactions?

Discrepancies in yields (e.g., 37% vs. 96% for analogous substrates ) can arise from:

  • Substrate electronic effects : Electron-withdrawing groups on the allyl ether may slow epoxidation.
  • Catalyst loading : Higher catalyst concentrations (e.g., 10 mol% vs. 5 mol%) improve conversion but may increase side products.
  • Workup protocols : Column chromatography vs. distillation can lead to yield variations due to product loss.

Mitigation strategy : Conduct kinetic studies and optimize parameters using design of experiments (DoE) .

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